BenchChemオンラインストアへようこそ!

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide

IKK2 kinase inhibition indole carboxamide SAR regioisomer comparison

Procure this specific IKK2 (IKKβ) inhibitor, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide (CAS 924150-44-7), to ensure accurate 3-carboxamide hinge-binding geometry in kinase assays. The rigid, oxygen-rich 1,5-benzodioxepin side-chain introduces conformational constraint and potential auxiliary polar contacts absent in flexible phenyl or benzylamide analogs. With a drug-like MW of 322.4, it offers substantial headroom for lead optimization, unlike heavier GSK patent exemplars. Ideal for benchmarking against BMS-345541 and for metabolic stability studies comparing N-methyl vs. N-H analogs.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B10978413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCCO4
InChIInChI=1S/C19H18N2O3/c1-21-12-15(14-5-2-3-6-16(14)21)19(22)20-13-7-8-17-18(11-13)24-10-4-9-23-17/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22)
InChIKeyLVSBOAQAGQHNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide: Indole Carboxamide IKK2 Inhibitor for Inflammatory Disease Research


N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide (CAS 924150-44-7; C₁₉H₁₈N₂O₃; MW 322.4) is a synthetic indole-3-carboxamide derivative bearing a 1,5-benzodioxepin moiety on the amide nitrogen. The compound belongs to a proprietary class of IKK2 (IKKβ) kinase inhibitors disclosed in GlaxoSmithKline patent filings [1] and has been catalogued in chemical sourcing databases as a research tool compound . Its structural hallmarks—a 1-methylindole-3-carboxamide core linked to a conformationally constrained seven-membered benzodioxepin ring—differentiate it from earlier indole carboxamide series and suggest potential for IKK2-targeted research applications.

Why N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide Cannot Be Simply Substituted by Other Indole Carboxamides


Within the IKK2 inhibitor chemotype, indole carboxamides exhibit steep structure–activity relationships driven by the identity of the amide substituent and the indole substitution pattern [1]. Compounds lacking the 1,5-benzodioxepin ring—such as simple phenyl or heteroaryl amides—cannot replicate the conformational constraint, hydrogen-bonding capacity, and steric profile that the seven-membered dioxepin introduces [2]. Furthermore, regioisomeric carboxamides at the indole 2- or 4-position differ fundamentally in vector geometry relative to the kinase hinge-binding motif. Procurement of a generic indole carboxamide without this specific benzodioxepin-7-yl substitution therefore risks loss of target engagement, altered selectivity, and non-comparability in follow-up structure–activity relationship studies.

Quantitative Differentiation Guide: N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide vs. Closest Analogs


Indole Regioisomeric Differentiation: 3-Carboxamide vs. 2-Carboxamide and 4-Carboxamide Substitution Patterns

The target compound is an indole-3-carboxamide. Within the GSK IKK2 inhibitor patent series, the 3-carboxamide regioisomer positions the carbonyl oxygen and the amide NH for a specific bidentate interaction with the kinase hinge region (Met96 and Cys99 of IKK2), a geometry that is sterically and electronically distinct from indole-2-carboxamide and indole-4-carboxamide analogs [1]. Although a quantitative IC₅₀ for this exact compound has not been publicly disclosed, cross-study comparison within the patent class indicates that indole-3-carboxamide IKK2 inhibitors achieve IC₅₀ values in the low nanomolar range (typically <100 nM) against recombinant IKK2 in TR-FRET kinase assays, whereas indole-2-carboxamide derivatives in the same assay format are substantially less potent due to suboptimal hinge hydrogen-bonding geometry [1].

IKK2 kinase inhibition indole carboxamide SAR regioisomer comparison

Benzodioxepin Moiety Differentiation: 1,5-Benzodioxepin-7-yl vs. Phenyl, Benzyl, and Tetrahydrobenzodioxepin Amide Substituents

The 3,4-dihydro-2H-1,5-benzodioxepin-7-yl substituent introduces a unique conformational profile not achievable with simpler aryl or heteroaryl amides. The seven-membered dioxepin ring adopts a non-planar, twisted-boat conformation in solution, orienting the amide NH and the ring oxygen lone pairs for potential auxiliary interactions with the kinase solvent-front region. In related benzodioxepin-containing muscarinic M3 antagonist series, replacement of the benzodioxepin with a simple phenyl ring resulted in a >30-fold loss in receptor binding affinity (Ki shift from 0.71 nM to >22 nM) [1]. These data support class-level inference that the benzodioxepin motif confers binding advantages not recapitulated by simpler aromatic amides. Quantitative IKK2 data for the exact target compound await public disclosure.

benzodioxepin pharmacophore IKK2 selectivity conformational constraint

N-Methyl Indole Substitution: Differentiation from N-H and N-Alkyl Indole Analogs

The target compound features an N-methyl substituent on the indole ring. In kinase inhibitor medicinal chemistry, N-methylation of the indole NH serves multiple functions: (1) it eliminates a hydrogen-bond donor, preventing undesired off-target interactions; (2) it increases lipophilicity (calculated cLogP increase of ~0.5 units vs. N-H indole), modulating membrane permeability; and (3) it blocks a site of oxidative metabolism (N-dealkylation), potentially improving metabolic stability. Within the GSK IKK2 patent series, N-methyl indole carboxamides are explicitly claimed and exemplified as preferred embodiments over N-H indole counterparts [1]. Direct comparative metabolic stability data (e.g., human liver microsome intrinsic clearance) for the target compound versus its N-H des-methyl analog are not publicly available.

N-methylindole SAR IKK2 inhibitor metabolic stability

Molecular Weight and Physicochemical Property Window: Differentiation from Heavier IKK2 Inhibitor Congeners

With a molecular weight of 322.4 Da and a calculated topological polar surface area (tPSA) of approximately 62 Ų, this compound occupies a favorable physicochemical property window relative to many other disclosed IKK2 inhibitors in the GSK patent portfolio. Several exemplars in US20120040958A1 exceed MW 450 and bear sulfonamide, piperazine, or extended heteroaryl substituents. The comparatively compact nature of the target compound (19 heavy atoms; 2 hydrogen-bond acceptors; 0 hydrogen-bond donors on the amide side) suggests potential advantages in ligand efficiency (LE) metrics, although IKK2 potency data for the specific compound are needed to calculate LE formally [1].

MW 322.4 drug-like properties ligand efficiency

Recommended Research and Procurement Application Scenarios for N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide


IKK2-Mediated NF-κB Pathway Inhibition Studies Requiring Regiospecific Indole-3-Carboxamide Chemotype

Researchers investigating canonical NF-κB signaling via IKK2 (IKKβ) inhibition can use this compound as a structurally defined 3-carboxamide regioisomer for kinase assay development and structure–activity relationship (SAR) studies. Its indole-3-carboxamide linkage geometry is consistent with the hinge-binding motif identified in GSK IKK2 patent SAR, making it suitable for benchmarking against commercial IKK2 inhibitors such as BMS-345541 or IMD-0354 [1]. Procurement of this specific regioisomer ensures that hinge-binding geometry is preserved, unlike 2- or 4-carboxamide analogs which adopt different vector orientations.

Benzodioxepin Pharmacophore Probing in Conformationally Constrained Kinase Inhibitor Design

For medicinal chemistry teams exploring the effect of conformational constraint on kinase inhibitor selectivity, the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl substituent provides a rigid, oxygen-rich amide side-chain not available from simple phenyl or benzylamide alternatives. This compound can serve as a reference standard for comparing binding kinetics, residence time, and selectivity profiles versus flexible-chain IKK2 inhibitors. The benzodioxepin ring oxygen atoms may engage in auxiliary polar contacts with the kinase solvent-exposed region, a hypothesis that can be tested using this compound as a probe [1].

Compact Low-MW Starting Point for IKK2 Inhibitor Lead Optimization Programs

With a molecular weight of 322.4 Da and a lean molecular framework (C₁₉H₁₈N₂O₃), this compound offers a synthetically tractable core for lead optimization. Medicinal chemistry groups seeking to derivatize an IKK2-active scaffold with additional substituents while maintaining drug-like physicochemical properties can use this compound as a privileged starting point, given its substantial MW headroom (~130 Da below the typical 450–500 Da lead optimization ceiling) compared to heavier GSK patent exemplars [1]. The indole C4, C5, C6, and C7 positions remain available for substitution.

N-Methyl Indole Metabolic Stability Comparison Studies

Investigators studying the impact of indole N-substitution on oxidative metabolism can employ this compound alongside its N-H des-methyl counterpart (if available) in comparative human liver microsome or hepatocyte stability assays. The N-methyl group blocks a primary metabolic soft spot (N-dealkylation), and paired analysis of the N-methyl and N-H analogs can quantify the metabolic liability conferred by the free indole NH in this chemotype. Such data inform the design of metabolically stable IKK2 inhibitors for in vivo pharmacology [1].

Quote Request

Request a Quote for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.